molecular formula C7H6BClO4 B1418372 3-Borono-5-chlorobenzoic acid CAS No. 957061-05-1

3-Borono-5-chlorobenzoic acid

Cat. No. B1418372
M. Wt: 200.38 g/mol
InChI Key: DLAUXSOHALWWDR-UHFFFAOYSA-N
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Description

3-Borono-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H6BClO4 . It has an average mass of 200.384 Da and a monoisotopic mass of 200.004761 Da .


Molecular Structure Analysis

The molecular structure of 3-Borono-5-chlorobenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 4 oxygen atoms . The exact mass is 200.0047665 g/mol .


Physical And Chemical Properties Analysis

3-Borono-5-chlorobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 461.5±55.0 °C at 760 mmHg, and a flash point of 232.9±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 78 Å2 .

Scientific Research Applications

Catalytic Applications in Organic Chemistry

3-Borono-5-chlorobenzoic acid is used in organic reactions due to its boronic acid component. Boronic acids are versatile in chemistry, serving roles in organic reactions, molecular recognition, and assembly. A notable application is in the boronic acid-catalyzed, enantioselective Aza-Michael additions of hydroxamic acid to quinone imine ketals, demonstrating its use in catalysis and synthesis of complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Role in Synthesis of Organic Compounds

Applications in Sensing and Detection

Boronic acids, including 3-Borono-5-chlorobenzoic acid, are used in the development of fluorescent chemosensors. These sensors are applied for detecting carbohydrates, bioactive substances, and various ions, highlighting their significance in biological and chemical sensing (Huang et al., 2012).

Use in Biomedical Research

Boronic acid compounds like 3-Borono-5-chlorobenzoic acid are valuable in biomedical applications. They have been employed in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of boronic acid-containing polymers make them useful in developing new biomaterials (Cambre & Sumerlin, 2011).

Development of Pharmaceutical Agents

The structural features of boronic acid compounds enable their use in developing potent enzyme inhibitors and other pharmaceutical agents. They have been explored for creating boron neutron capture agents for cancer therapy and antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Exploration in Molecular Assembly and Recognition

The ability of boronic acids to interact with Lewis bases and diol units enables their use in forming reversible molecular assemblies. This property is crucial for developing sensors, separation systems, and in the construction of dynamic covalent or responsive materials (Bull et al., 2013).

Innovative Applications in Material Sciences

Boronic acids are integral in material science, particularly in creating luminescent materials for organic electronics and photonics. They are also used in sensing and imaging probes for biomedical purposes, demonstrating their multifaceted applications across various scientific domains (Sadu et al., 2017).

properties

IUPAC Name

3-borono-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAUXSOHALWWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657088
Record name 3-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-5-chlorobenzoic acid

CAS RN

957061-05-1
Record name 3-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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